(+-)-endo-N-Benzyl-2-bornanamine hydrochloride
CAS No.: 24652-86-6
Cat. No.: VC18441057
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24652-86-6 |
|---|---|
| Molecular Formula | C17H26ClN |
| Molecular Weight | 279.8 g/mol |
| IUPAC Name | benzyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
| Standard InChI | InChI=1S/C17H25N.ClH/c1-16(2)14-9-10-17(16,3)15(11-14)18-12-13-7-5-4-6-8-13;/h4-8,14-15,18H,9-12H2,1-3H3;1H |
| Standard InChI Key | WEVZXEBIBMQQPP-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2CCC1(C(C2)[NH2+]CC3=CC=CC=C3)C)C.[Cl-] |
Introduction
(±)-endo-N-Benzyl-2-bornanamine hydrochloride is a chiral amine compound derived from the bicyclic structure of bornane. It is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity. This compound is closely related to other bornane derivatives, such as (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride, which also exhibit unique properties relevant to pharmaceutical research.
Synthesis Methods
The synthesis of (±)-endo-N-Benzyl-2-bornanamine hydrochloride typically involves several steps, including the reaction of bornanamine with benzyl halides or benzyl alcohols under appropriate conditions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.
Biological Activity and Potential Applications
While specific biological activity data for (±)-endo-N-Benzyl-2-bornanamine hydrochloride is limited, compounds with similar structures, such as (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride, have been studied for their interactions with various receptors. These studies suggest potential applications in medicinal chemistry, particularly in areas where receptor binding affinity is crucial.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (±)-endo-N-Benzyl-2-bornanamine hydrochloride | Benzyl group attached to bornane | Different receptor affinity profile compared to dimethylbenzyl derivatives |
| (±)-endo-N-(2,4-Dimethylbenzyl)-2-bornanamine hydrochloride | Dimethylbenzyl group attached to bornane | Potential for enhanced biological activity due to methyl substitutions |
| (±)-N-(3,4-Dichlorobenzyl)-2-bornanamine | Chlorinated benzyl group | Increased potency due to halogen effects |
| (±)-N-(p-Tolyl)-2-bornanamine | Para-substituted aromatic ring | Varying lipophilicity affecting blood-brain barrier penetration |
Research Findings and Future Directions
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